molecular formula C6H11BrO2 B1267055 2-Bromo-4-methylpentanoic acid CAS No. 49628-52-6

2-Bromo-4-methylpentanoic acid

Cat. No. B1267055
CAS RN: 49628-52-6
M. Wt: 195.05 g/mol
InChI Key: NNFDHJQLIFECSR-UHFFFAOYSA-N
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Description

2-Bromo-4-methylpentanoic acid is a chemical compound with the molecular formula C6H11BrO2 . It has an average mass of 195.054 Da and a monoisotopic mass of 193.994232 Da . It is also known by other names such as 2-Brom-4-methylpentansäure in German, Acide 2-bromo-4-méthylpentanoïque in French, and Pentanoic acid, 2-bromo-4-methyl- in English .


Synthesis Analysis

The synthesis of ®-2-bromo-4-methylpentanoic acid involves a mixture of amino acid and 30% sodium bromide aq. This mixture is added to RF1 and cooled to 0°C. The solution is then treated with 25% sulfuric acid aq. and 20% sodium nitrite aq. at 0°C .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methylpentanoic acid consists of 6 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

2-Bromo-4-methylpentanoic acid has a molecular weight of 195.06 . It is a liquid at room temperature . The compound should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Analysis of Methylpentanoic Acids in Alcoholic Beverages

Researchers developed methods for analyzing various methylpentanoic acids, including 4-methylpentanoic acid, in wines and other alcoholic beverages. These methods involve solid phase extraction and gas chromatography-mass spectrometry, offering precise detection and quantification of these compounds in different types of beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Fragrance Ingredient Safety Assessment

4-Methylpentanoic acid was evaluated for its safety as a fragrance ingredient. The assessment covered various toxicity endpoints, including genotoxicity, reproductive toxicity, and environmental safety. This research contributes to understanding the safe use of such compounds in fragrance products (Api et al., 2020).

Antibacterial Properties in Natural Compounds

A study on Siegesbeckia glabrescens, a plant species, identified a compound containing a 4-methylpentanoic acid unit that exhibited significant antibacterial activity. This discovery highlights the potential of derivatives of 4-methylpentanoic acid in developing new antibacterial agents (Kim et al., 2012).

Corrosion Inhibition in Industrial Applications

The corrosion inhibition effect of 2-amino-4-methylpentanoic acid on high carbon steel was studied. This research is important for industrial applications where corrosion prevention is crucial. The study provides insights into the effectiveness of amino acids as corrosion inhibitors (Loto, 2017).

Synthesis and Application in Organic Chemistry

The synthesis and reaction mechanisms involving compounds with a 4-methylpentanoic acid structure were explored. These studies are significant for understanding the chemical behavior of these compounds and their applications in organic synthesis (Natekar & Samant, 2010).

Wine Aging and Aroma

Research on the formation of substituted esters in red wine, including compounds related to 4-methylpentanoic acid, revealed how these compounds contribute to the aging process and aroma of wine. This study provides valuable insights for the wine industry (Lytra et al., 2017).

Applications in pH Sensing

A study introduced a new pH probe synthesized from a compound structurally similar to 4-methylpentanoic acid. This research has implications for the development of pH sensors with potential applications in various scientific fields (Diana et al., 2020).

Safety and Hazards

2-Bromo-4-methylpentanoic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water . If swallowed, rinse mouth with water and consult a physician .

properties

IUPAC Name

2-bromo-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFDHJQLIFECSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964308
Record name 2-Bromo-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methylpentanoic acid

CAS RN

49628-52-6, 42990-24-9
Record name Valeric acid, 2-bromo-4-methyl-,
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049628526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methylpentanoic acid
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Synthesis routes and methods

Procedure details

D,L-Leucine (50 g, 0.38 mol) and potassium bromide (158.7 g, 1.33 mol) were dissolved in aqueous sulfuric acid (from 75 mL of H2SO4 and 250 mL of water), and sodium nitrite (34.8 g, 0.5 mol) was added portionwise wile keeping the temperature below −1° C. The mixture was kept at 0° C. for 1 h, then dichloromethane was added under stirring. The dichlomethane layer was collected and the aqueous phase was extracted twice with further portions of dichloromethane. The combined dichloromethane extracts were dried (Na2SO4) and evaporated to give the title compound as a pale yellow oil (63.4 g, 0.32 mol; 85.5%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
158.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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